Cas no 1208085-94-2 (Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate)
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
- SY324135
- DTXSID80679697
- AKOS016006412
- SCHEMBL20384719
- DB-032214
- 4-IMidazo[1,2-a]pyrazine-2-carboxylic acid, 6-broMo-, ethyl ester
- AT10398
- 1208085-94-2
- MFCD11044908
- GS3987
- MB09147
- CS-0137000
- ethyl6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
- TS-00892
-
- MDL: MFCD11044908
- Inchi: 1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
- InChI Key: AUZSVVOJRQNBRH-UHFFFAOYSA-N
- SMILES: BrC1=CN2C=C(C(=O)OCC)N=C2C=N1
Computed Properties
- Exact Mass: 268.97999g/mol
- Monoisotopic Mass: 268.97999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 56.5Ų
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001464-10g |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 95% | 10g |
$836.00 | 2023-09-04 | |
| Alichem | A099001464-25g |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 95% | 25g |
$1450.08 | 2023-09-04 | |
| Alichem | A099001464-100g |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 95% | 100g |
$2793.00 | 2023-09-04 | |
| Chemenu | CM168715-1g |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 95%+ | 1g |
$305 | 2021-08-05 | |
| TRC | E901063-50mg |
Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E901063-100mg |
Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E901063-500mg |
Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Ambeed | A460458-100mg |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 97% | 100mg |
$31.0 | 2024-04-25 | |
| Ambeed | A460458-250mg |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 97% | 250mg |
$62.0 | 2024-04-25 | |
| Ambeed | A460458-1g |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
1208085-94-2 | 97% | 1g |
$148.0 | 2024-04-25 |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Suppliers
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 1208085-94-2): An Overview
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 1208085-94-2) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the bromo substituent and the ester group in its structure makes it a valuable intermediate in the synthesis of more complex molecules with therapeutic applications.
The structure of ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is characterized by a central imidazopyrazine core with a bromo substituent at the 6-position and an ethyl ester group at the 2-carboxylate position. This unique arrangement of functional groups imparts specific chemical properties that are crucial for its reactivity and biological activity. The bromo substituent is particularly important as it can be readily replaced in various chemical reactions, making this compound a useful building block in the synthesis of a wide range of derivatives.
Recent research has highlighted the potential of ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate in the development of novel therapeutic agents. For instance, studies have shown that compounds derived from this scaffold exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The ability to modulate viral replication through specific interactions with viral proteins makes these compounds attractive candidates for further investigation.
In addition to its antiviral properties, ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate has also been explored for its anticancer potential. Research has demonstrated that certain derivatives of this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The selective inhibition of these pathways offers a promising approach to developing new cancer therapies with reduced side effects.
The synthesis of ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves multi-step procedures that ensure high yields and purity. One common synthetic route involves the condensation of an appropriate amine with a substituted pyrazine followed by bromination and esterification steps. The choice of reagents and reaction conditions is critical to achieving the desired product with minimal side reactions. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic and industrial settings.
From a pharmacological perspective, ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate has been studied for its ability to cross biological membranes and reach target sites within cells. Its lipophilic nature, conferred by the ethyl ester group, facilitates cellular uptake and distribution. This property is particularly important for drugs that need to penetrate cell membranes to exert their therapeutic effects.
Moreover, the safety profile of ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate has been evaluated in preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant toxicity observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 1208085-94-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting viral infections and cancer. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its potential to contribute significantly to advances in healthcare.
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